molecular formula C12H14O4S B13402744 R-(-)-Gamma-toluenesulfonylmethyl-gamma-butyrolactone

R-(-)-Gamma-toluenesulfonylmethyl-gamma-butyrolactone

Cat. No.: B13402744
M. Wt: 254.30 g/mol
InChI Key: JAXBLDLHPKEBBY-SNVBAGLBSA-N
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Description

R-(-)-Gamma-toluenesulfonylmethyl-gamma-butyrolactone is a chiral compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a toluenesulfonyl group attached to a gamma-butyrolactone ring, which imparts distinct reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R-(-)-Gamma-toluenesulfonylmethyl-gamma-butyrolactone typically involves the reaction of gamma-butyrolactone with toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the toluenesulfonyl chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired enantiomer.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

R-(-)-Gamma-toluenesulfonylmethyl-gamma-butyrolactone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the toluenesulfonyl group to a toluene group.

    Substitution: Nucleophilic substitution reactions can replace the toluenesulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Toluene derivatives.

    Substitution: Various substituted gamma-butyrolactones.

Scientific Research Applications

R-(-)-Gamma-toluenesulfonylmethyl-gamma-butyrolactone has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its role in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of R-(-)-Gamma-toluenesulfonylmethyl-gamma-butyrolactone involves its interaction with specific molecular targets, such as enzymes or receptors. The toluenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    S-(+)-Gamma-toluenesulfonylmethyl-gamma-butyrolactone: The enantiomer of R-(-)-Gamma-toluenesulfonylmethyl-gamma-butyrolactone.

    Gamma-butyrolactone: Lacks the toluenesulfonyl group, resulting in different reactivity and applications.

    Toluene derivatives: Compounds with similar toluenesulfonyl groups but different core structures.

Uniqueness

This compound is unique due to its chiral nature and the presence of both a gamma-butyrolactone ring and a toluenesulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H14O4S

Molecular Weight

254.30 g/mol

IUPAC Name

(5R)-5-[(4-methylphenyl)sulfonylmethyl]oxolan-2-one

InChI

InChI=1S/C12H14O4S/c1-9-2-5-11(6-3-9)17(14,15)8-10-4-7-12(13)16-10/h2-3,5-6,10H,4,7-8H2,1H3/t10-/m1/s1

InChI Key

JAXBLDLHPKEBBY-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)C[C@H]2CCC(=O)O2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2CCC(=O)O2

Origin of Product

United States

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